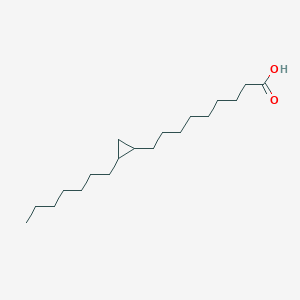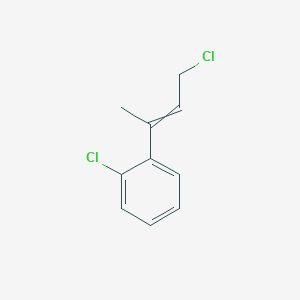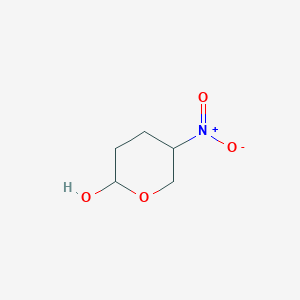
9-(2-Heptylcyclopropyl)nonanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Heptylcyclopropyl)nonanoic acid is a synthetic organic compound with the molecular formula C19H36O2 It is a derivative of nonanoic acid, featuring a cyclopropyl group and a heptyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Heptylcyclopropyl)nonanoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of heptylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The reaction conditions often include the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
9-(2-Heptylcyclopropyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
科学研究应用
9-(2-Heptylcyclopropyl)nonanoic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including plasticizers and surfactants.
作用机制
The mechanism of action of 9-(2-Heptylcyclopropyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and heptyl chain contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar carbon chain length but without the cyclopropyl and heptyl modifications.
Pelargonic Acid: Another name for nonanoic acid, commonly used in the production of plasticizers and herbicides.
Azelaic Acid: A dicarboxylic acid with similar applications in the cosmetic and pharmaceutical industries.
Uniqueness
9-(2-Heptylcyclopropyl)nonanoic acid is unique due to its cyclopropyl group and heptyl chain, which confer distinct chemical and physical properties
属性
CAS 编号 |
873093-57-3 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
9-(2-heptylcyclopropyl)nonanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-7-10-13-17-16-18(17)14-11-8-5-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
InChI 键 |
PGAPGFUBUHRBSA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1CC1CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)


![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)

![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
